VER-50589 - 747413-08-7

VER-50589

Catalog Number: EVT-285977
CAS Number: 747413-08-7
Molecular Formula: C19H17ClN2O5
Molecular Weight: 388.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VER-50589 is a synthetic, small molecule belonging to the diarylisoxazole resorcinol class of compounds. [, ] It acts as a potent and selective inhibitor of heat shock protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous proteins, including many involved in oncogenesis. [, , , , ] This makes VER-50589 a promising candidate for anticancer drug development. [, , , , , ]

Future Directions

8.1. Optimization of VER-50589 Analogs: Further research is crucial to optimize the pharmacological properties of VER-50589 analogs, potentially leading to the development of even more potent and selective HSP90 inhibitors. []

VER-49009

Compound Description: VER-49009 is a resorcinylic pyrazole amide analogue developed as a heat shock protein 90 (HSP90) inhibitor. [] It exhibits antiproliferative activity against various human cancer cell lines by inducing cell cycle arrest and apoptosis. [] Mechanistically, VER-49009 binds to HSP90, leading to the depletion of client proteins such as C-RAF, B-RAF, survivin, and PRMT5. []

Relevance: VER-49009 is structurally very similar to VER-50589, differing only in the replacement of the isoxazole ring in VER-50589 with a pyrazole ring. [] Despite their structural similarity, VER-50589 demonstrates significantly greater potency than VER-49009 in both in vitro and in vivo studies. [] This difference in potency is attributed to the higher binding enthalpy and improved cellular uptake of VER-50589 compared to VER-49009. []

NVP-AUY922

Compound Description: NVP-AUY922 is a diarylisoxazole resorcinol derivative and a potent HSP90 inhibitor. [] It displays significant antitumor efficacy in xenograft models, attributed to its ability to achieve high tumor concentrations and effectively modulate its target. []

Relevance: NVP-AUY922 shares a similar structural scaffold with VER-50589, belonging to the diarylisoxazole resorcinol class of HSP90 inhibitors. [] Both compounds have been investigated for their pharmacokinetic properties and antitumor activity, with NVP-AUY922 demonstrating promising results in preclinical studies and advancing to Phase I clinical trials. []

17-Allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin)

Compound Description: 17-AAG is an ansamycin benzoquinone derivative that acts as an HSP90 inhibitor. [] It binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins involved in tumor cell growth and survival. [] While 17-AAG has shown clinical promise, limitations such as potential for acquired resistance and dependence on enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) for activity have encouraged the development of alternative HSP90 inhibitors like VER-50589. [, ]

Relevance: 17-AAG represents a first-generation HSP90 inhibitor, while VER-50589 belongs to a newer class of resorcinylic pyrazole/isoxazole amide analogues. [, ] Although both compounds target HSP90, VER-50589 displays several advantages over 17-AAG. [, ] Unlike 17-AAG, VER-50589's cellular potency is independent of NQO1 and P-glycoprotein expression, potentially circumventing resistance mechanisms associated with 17-AAG. [] Additionally, VER-50589 demonstrates a superior pharmacokinetic profile and efficacy compared to 17-AAG in preclinical models. []

Radicicol

Compound Description: Radicicol is a natural product HSP90 inhibitor with a distinct structure from ansamycin benzoquinones. [] It binds to the N-terminal ATP-binding site of HSP90, inhibiting its chaperone function. []

Relevance: Radicicol, alongside VER-50589 and other structurally distinct HSP90 inhibitors like CCT018159, have been used to study mechanisms of acquired resistance to 17-AAG. [, ] While cells resistant to 17-AAG often exhibit cross-resistance to other ansamycin benzoquinones, they maintain sensitivity to radicicol and compounds like VER-50589, highlighting the potential of these structurally diverse HSP90 inhibitors to overcome resistance mechanisms associated with 17-AAG. [, ]

CCT018159

Compound Description: CCT018159 is a resorcinol-based small molecule inhibitor of HSP90. [] It demonstrates antitumor activity by disrupting the chaperone function of HSP90 and promoting the degradation of client proteins involved in tumor cell survival and proliferation. []

Relevance: CCT018159 belongs to the same class of resorcinol-based HSP90 inhibitors as VER-50589. [, ] Both compounds exhibit potent antitumor activity and are not reliant on NQO1 activity for their efficacy, unlike 17-AAG. [, ] These shared characteristics highlight the potential advantages of resorcinol-based HSP90 inhibitors over earlier generation compounds like 17-AAG.

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG)

Compound Description: 17-DMAG is an ansamycin benzoquinone derivative and an analog of 17-AAG, acting as an HSP90 inhibitor. [] It exhibits antitumor activity by binding to HSP90 and disrupting its chaperone function, leading to the degradation of client proteins essential for tumor cell survival and growth. []

Geldanamycin

Compound Description: Geldanamycin is a benzoquinone ansamycin antibiotic and a naturally occurring HSP90 inhibitor. [] It binds to the ATP-binding site of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins. []

Overview

VER-50589 is a synthetic compound recognized as a potent inhibitor of the heat shock protein 90, which plays a crucial role in cellular processes such as protein folding, stability, and degradation. This compound has garnered attention for its potential therapeutic applications in cancer treatment and viral infections due to its ability to disrupt the function of heat shock protein 90, which is often overexpressed in various tumors.

Source and Classification

VER-50589 was developed through high-throughput screening of chemical libraries aimed at identifying effective heat shock protein 90 inhibitors. It belongs to a class of compounds that includes pyrazole and isoxazole derivatives, which have shown significant promise in preclinical studies for their anti-cancer properties. The compound is classified under small molecule inhibitors targeting molecular chaperones, specifically heat shock protein 90.

Synthesis Analysis

The synthesis of VER-50589 involves several key steps that utilize advanced organic chemistry techniques. Initial synthesis begins with the formation of the pyrazole or isoxazole ring structure, followed by the introduction of various substituents that enhance its binding affinity and biological activity.

Methods and Technical Details

  1. Starting Materials: The synthesis typically starts with commercially available aromatic compounds.
  2. Reactions: Key reactions include cyclization to form the heterocyclic ring, followed by functional group modifications to optimize potency.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.

The synthetic pathway has been optimized to yield high amounts of VER-50589 with consistent quality, facilitating further research into its pharmacological properties .

Molecular Structure Analysis

The molecular structure of VER-50589 is characterized by a complex arrangement that includes both a pyrazole and an isoxazole moiety. This structural diversity contributes to its binding affinity for heat shock protein 90.

Structure Data

  • Molecular Formula: C₁₄H₁₁N₃O
  • Molecular Weight: Approximately 241.26 g/mol
  • Structural Features: The compound features a resorcinol unit that anchors it to the target protein, enhancing interactions through hydrogen bonding networks.

The detailed structural analysis indicates that modifications in the molecular framework can significantly affect the compound's biological activity and selectivity towards heat shock protein 90 .

Chemical Reactions Analysis

VER-50589 undergoes several chemical reactions that are critical for its activity as an inhibitor of heat shock protein 90. These reactions primarily involve binding interactions with the target protein and subsequent conformational changes.

Reactions and Technical Details

These reactions underscore the importance of precise molecular interactions in determining the efficacy of VER-50589 as an inhibitor .

Mechanism of Action

The mechanism by which VER-50589 exerts its inhibitory effects on heat shock protein 90 involves disrupting its chaperone function, leading to destabilization and degradation of client proteins that are essential for tumor growth and survival.

Process and Data

  1. Inhibition of ATPase Activity: VER-50589 inhibits the intrinsic ATPase activity of heat shock protein 90, which is crucial for its chaperone function.
  2. Client Protein Degradation: By inhibiting heat shock protein 90, VER-50589 promotes the degradation of oncogenic client proteins such as HER2 and CDK4, which are implicated in cancer progression.
  3. Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G0/G1 phase .

This multifaceted action highlights VER-50589's potential as a therapeutic agent in oncology by targeting critical pathways involved in tumorigenesis.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of VER-50589 is essential for evaluating its suitability for therapeutic applications.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but requires protection from light.
  • pH Sensitivity: Activity may vary with pH changes; optimal conditions must be maintained during experiments.

These properties are crucial for formulation development and determining appropriate delivery methods for clinical applications .

Applications

VER-50589 has shown promise in various scientific applications, particularly in cancer research and virology.

Scientific Uses

  1. Cancer Therapy: As a potent inhibitor of heat shock protein 90, VER-50589 is being investigated for its ability to treat various cancers by promoting apoptosis in tumor cells.
  2. Viral Infections: Recent studies have demonstrated antiviral activity against enterovirus 71, suggesting potential applications beyond oncology .
  3. Research Tool: It serves as an important tool in studying heat shock protein functions and their role in cellular stress responses.

Properties

CAS Number

747413-08-7

Product Name

VER-50589

IUPAC Name

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25)

InChI Key

JXPCDMPJCKNLBY-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VER50589; VER 50589; VER-50589.

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.